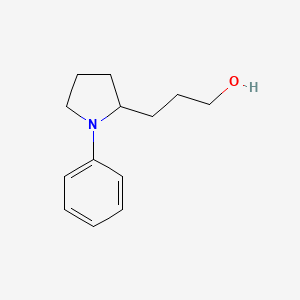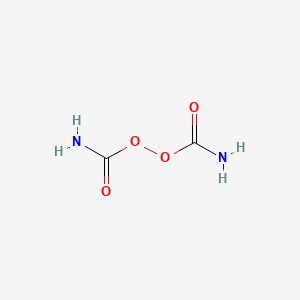
Carbamoyl peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamoyl peroxide is an organic peroxide compound characterized by the presence of a carbamoyl group attached to a peroxide linkage This compound is known for its reactivity and is used in various chemical processes and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamoyl peroxide can be synthesized through the addition of peroxy-acids to organic isocyanates. This method involves the reaction of a peroxy-acid with an isocyanate to form the this compound. The reaction conditions typically require controlled temperatures and the presence of a solvent to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and stabilization to ensure the quality and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Carbamoyl peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Reduction: Under certain conditions, it can be reduced to form other compounds.
Substitution: It can participate in substitution reactions where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include peroxy-acids, organic isocyanates, and various solvents. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with organic isocyanates can produce acyl carbamoyl peroxides, which have unique properties and applications .
Aplicaciones Científicas De Investigación
Carbamoyl peroxide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of carbamoyl peroxide involves the generation of free radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Carbamoyl peroxide can be compared with other similar compounds, such as:
Benzoyl peroxide: Both compounds are organic peroxides, but benzoyl peroxide is more commonly used in dermatological applications, while this compound is used in organic synthesis.
Carbamide peroxide: This compound is used primarily in dental applications for teeth whitening, whereas this compound has broader applications in chemistry and industry.
List of Similar Compounds
- Benzoyl peroxide
- Carbamide peroxide
- Acyl carbamoyl peroxides
Propiedades
Número CAS |
57223-40-2 |
|---|---|
Fórmula molecular |
C2H4N2O4 |
Peso molecular |
120.06 g/mol |
Nombre IUPAC |
carbamoyl carbamoperoxoate |
InChI |
InChI=1S/C2H4N2O4/c3-1(5)7-8-2(4)6/h(H2,3,5)(H2,4,6) |
Clave InChI |
ONANWDUDFJIIGP-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(N)OOC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


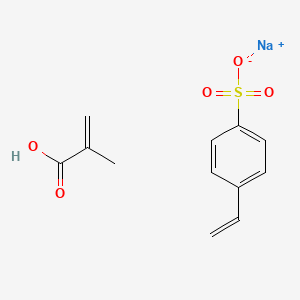
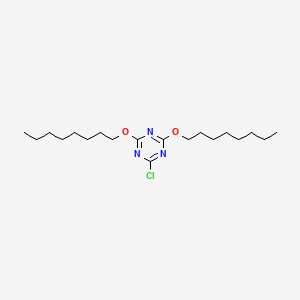
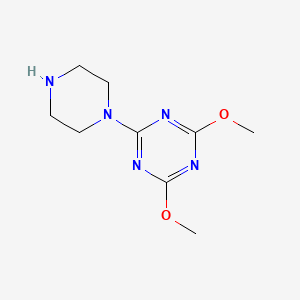
![1,1'-[(2S)-2-Methoxycyclopropane-1,1-diyl]dibenzene](/img/structure/B14613382.png)
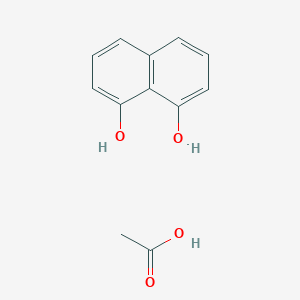
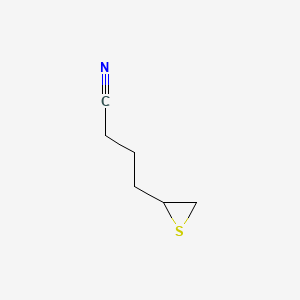
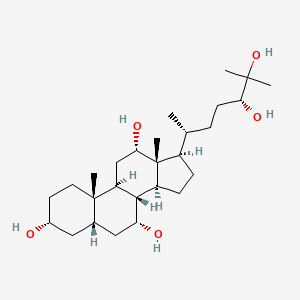
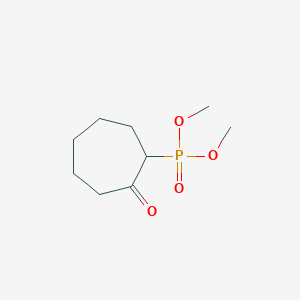
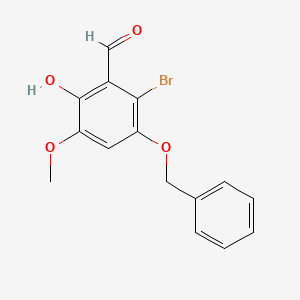
![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)
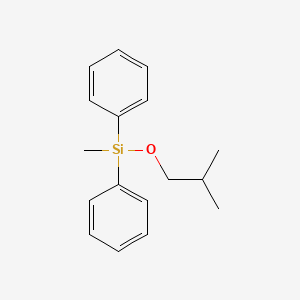
![1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one](/img/structure/B14613466.png)
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)
